3-Fmoc-4-diaminobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12,23H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLZBKSOHQLVRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Fmoc 4 Diaminobenzoic Acid and Its Analogues
Optimization of Established Synthetic Routes for Enhanced Efficiency and Purity
The refinement of existing synthetic pathways is crucial for making 3-Fmoc-4-diaminobenzoic acid more accessible for research and large-scale applications. Key areas of focus include the development of streamlined one-step syntheses and the careful selection of reagents and reaction conditions.
One-Step Synthesis Approaches and Mechanistic Considerations
A significant advancement in the synthesis of this compound analogues is the development of a one-step method that directly couples a free diaminobenzoic acid with an Fmoc-protected amino acid. acs.orgresearchgate.netnih.gov This approach has proven effective for preparing a variety of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which are valuable as preloaded diaminobenzoate resins for solid-phase peptide synthesis (SPPS). acs.orgnih.govdoaj.org The process yields pure products in a range of 40-94% without requiring purification steps beyond precipitation, with the exception of histidine-containing derivatives. acs.orgresearchgate.netnih.gov
Mechanistically, the reaction involves the activation of the Fmoc-amino acid, which then selectively acylates the more nucleophilic amino group of the diaminobenzoic acid. The regioselectivity of this reaction is a key consideration, as the presence of two amino groups on the benzoic acid ring could potentially lead to a mixture of isomers. However, studies have shown that the reaction can proceed with high regioselectivity, affording the desired 3-acylated product. researchgate.net The formation of benzimidazole (B57391) derivatives is a known side reaction when using diaminobenzoate resins, but this one-step solution-phase approach minimizes such byproducts. acs.org
This one-step synthesis has also been successfully applied to the preparation of derivatives containing unusual amino acids, such as (2-naphthyl)alanine and 6-aminohexanoic acid, with yields of 50% and 65%, respectively. acs.orgresearchgate.netnih.gov For certain amino acids like proline, the crude product can be directly used in SPPS, resulting in a moderate yield of the final peptide. acs.orgresearchgate.netnih.gov The primary purification method involves precipitation, often by adding water to the reaction mixture or using a mixture of dichloromethane (B109758) and hexane, which is particularly effective for large-scale production. researchgate.netacs.org
Role of Coupling Agents and Reaction Conditions in this compound Synthesis
The choice of coupling agent and the optimization of reaction conditions are critical for maximizing the yield and purity of this compound and its analogues. A variety of coupling agents have been investigated, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) emerging as a particularly effective option. acs.org
In a comparative study, using 1.2 equivalents of HATU with 1.3 equivalents of 3,4-diaminobenzoic acid provided the best results. acs.org When HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) was used as the coupling agent, the yield of the desired product was significantly lower (61%) compared to when HATU was employed (91%). researchgate.net The reaction is typically carried out in an organic solvent like DMF (N,N-Dimethylformamide), and the addition of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) is necessary to facilitate the coupling. acs.orggoogle.com
To prevent self-coupling of the diaminobenzoic acid, it is often added in portions over a period of time. researchgate.net The reaction temperature and time are also important parameters to control. For instance, the activation of the Fmoc-amino acid with HATU is often performed at 0°C, followed by stirring at room temperature for a couple of hours to complete the reaction. nih.gov The purification of the final product is generally achieved through precipitation from water or a mixture of solvents, avoiding the need for column chromatography for most derivatives, which is a significant advantage for large-scale synthesis. acs.org
Table 1: Comparison of Coupling Agents in the Synthesis of Fmoc-Phe-Dbz-OH
| Entry | Coupling Agent | Equivalents of Coupling Agent | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | HBTU | 1.1 | 15 | acs.org |
| 2 | HBTU | 1.2 | 61 | researchgate.net |
| 3 | HATU | 1.2 | 91 | researchgate.net |
Development of Novel Synthetic Strategies for this compound Derivatives
Innovation in synthetic chemistry continues to provide new avenues for the creation of this compound derivatives with tailored properties. These strategies often focus on achieving specific functionalities and incorporating principles of sustainability.
Regioselective Functionalization Approaches
Regioselective functionalization is a key challenge in the synthesis of substituted diaminobenzoic acid derivatives. researchgate.net The ability to selectively modify one of the amino groups or other positions on the aromatic ring allows for the creation of a diverse range of building blocks for various applications. One approach involves a dearomatization-rearomatization strategy, which has been used for the regioselective threefold aromatic substitution of benzoic acid derivatives. nih.gov
In the context of 3,4-diaminobenzoic acid, the differential reactivity of the two amino groups can be exploited. The amino group at the 3-position is generally more nucleophilic than the one at the 4-position, allowing for selective acylation under carefully controlled conditions. This inherent difference in reactivity is the basis for the one-step synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. researchgate.net For more complex functionalization patterns, protecting group strategies are often employed to ensure the desired regioselectivity. researchgate.net
Sustainable and Green Chemistry Principles in this compound Production
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound and its analogues. A key aspect of this is the development of more efficient, one-pot syntheses that reduce the number of steps, minimize waste, and avoid the use of hazardous reagents and solvents. iris-biotech.de The one-step synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, which often uses precipitation for purification and avoids chromatography, is a step in this direction. researchgate.netacs.org
Preparation of Orthogonally Protected Derivatives for Complex Architectures
The synthesis of complex molecules, such as peptides with specific post-translational modifications or intricate drug delivery systems, often requires the use of orthogonally protected building blocks. universiteitleiden.nl These are molecules that have multiple protective groups that can be removed under different, non-interfering conditions.
In the case of 3,4-diaminobenzoic acid, this could involve protecting one of the amino groups with a base-labile group like Fmoc, and the other with an acid-labile group like Boc (tert-butyloxycarbonyl). iris-biotech.de This allows for the selective deprotection and subsequent functionalization of each amino group independently, enabling the construction of complex, branched structures. rsc.org For instance, an orthogonally protected diaminobenzoic acid derivative could be incorporated into a peptide chain, and after the completion of the peptide synthesis, the second amino group could be selectively deprotected and modified with a reporter molecule, a drug, or another peptide.
The synthesis of such orthogonally protected derivatives requires careful planning and execution. nih.govnih.gov The choice of protecting groups and the order of their introduction and removal are critical to the success of the synthesis. The development of robust and efficient methods for the preparation of these valuable building blocks is an active area of research, as they are essential tools for advancing the fields of chemical biology and medicinal chemistry. researchgate.net
3 Fmoc 4 Diaminobenzoic Acid As a Versatile Building Block in Peptide and Protein Chemistry
Applications in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is a dominant methodology for peptide synthesis, but it faces limitations in producing certain peptide modifications, especially at the C-terminus. semanticscholar.orgnih.gov The thioester linkages required for popular ligation techniques, for instance, are generally unstable under the basic conditions used for Fmoc group removal. nih.govnih.gov 3-Fmoc-4-diaminobenzoic acid and its related structures provide a robust solution to this and other challenges in SPPS. nih.goviris-biotech.de
A "safety-catch" linker is a stable linker that holds a growing peptide chain to a solid support during synthesis but can be chemically activated after the peptide is fully assembled to allow for cleavage and modification. acs.orgmdpi.com The diaminobenzoate (Dbz) core of this compound functions as an efficient safety-catch system. acs.orgresearchgate.net
The synthesis strategy involves first attaching the Dbz linker to the resin. nih.gov The peptide chain is then elongated from the 3-amino position after the removal of its Fmoc group. nih.govresearchgate.net The second amine at the 4-position is less reactive and remains free throughout the synthesis. nih.gov Once the peptide chain is complete, this free amine can be specifically activated, transforming the linker into a reactive moiety that facilitates the cleavage of the peptide from the resin with a desired C-terminal functional group. nih.govmdpi.com This approach is a feasible strategy for introducing functionalities like thioesters and acylbenzimidazolinones at the C-terminus of the final product. acs.orgresearchgate.net
The synthesis of C-terminal peptide thioesters is crucial for Native Chemical Ligation (NCL), a powerful method for piecing together smaller peptide fragments to create large proteins. iris-biotech.denih.gov While effective in Boc-based SPPS, generating thioesters via Fmoc-SPPS is difficult due to the thioester bond's lability to the piperidine (B6355638) used for deprotection. nih.govnih.gov
The Dbz linker system circumvents this issue by using a stable precursor. nih.goviris-biotech.de After the peptide is synthesized on the Dbz linker, the C-terminus is activated to form a stable N-acylbenzimidazolinone (Nbz), which acts as a thioester surrogate. nih.goviris-biotech.de This stable peptide-Nbz conjugate can be cleaved from the resin and purified. nih.gov The subsequent introduction of a thiol in a neutral aqueous buffer triggers a rapid thiolysis reaction, converting the Nbz group into the desired C-terminal thioester in situ, ready for ligation. nih.govnih.govnih.gov This method has been successfully used to synthesize various peptide thioester precursors, including those with hindered C-terminal residues like Valine. nih.gov
| Peptide Sequence | C-Terminal Residue | Synthesis Method | Application | Reference |
| LYRAG | Glycine | Fmoc-SPPS with Dbz linker | Thioester Precursor Synthesis | nih.gov |
| LYRAA | Alanine | Fmoc-SPPS with Dbz linker | Thioester Precursor Synthesis | nih.gov |
| LYRAF | Phenylalanine | Fmoc-SPPS with Dbz linker | Thioester Precursor Synthesis | nih.gov |
| LYRAY | Tyrosine | Fmoc-SPPS with Dbz linker | Thioester Precursor Synthesis | nih.gov |
| LYRAL | Leucine | Fmoc-SPPS with Dbz linker | Thioester Precursor Synthesis | nih.gov |
| LYRAV | Valine | Fmoc-SPPS with Dbz linker | Thioester Precursor Synthesis | nih.gov |
| LYRAP | Proline | Fmoc-SPPS with Dbz linker | Thioester Precursor Synthesis | nih.gov |
| Kalata B1 | Glycine | Microwave-Assisted SPPS with Di-Fmoc-Dbz | Cyclic Peptide Synthesis | nih.govnih.gov |
| SFTI-1 | Glycine | Microwave-Assisted SPPS with Di-Fmoc-Dbz | Cyclic Peptide Synthesis | nih.govnih.gov |
| Lucifensin Fragment | Histidine | Fmoc-SPPS with Dbz linker | NCL-based Protein Synthesis | sci-hub.se |
The N-acylbenzimidazolinone (Nbz) moiety is the key stable intermediate in this safety-catch strategy. nih.govsci-hub.se Its formation, or activation, occurs on the solid support after the full peptide sequence has been assembled. nih.goviris-biotech.de The process involves the specific acylation of the free amine at the 4-position of the Dbz linker, typically using an activating agent such as p-nitrophenyl chloroformate. nih.govresearchgate.net
Following this acylation, the addition of a base promotes an intramolecular attack by the anilide, leading to cyclization and the formation of the resin-bound N-acylbenzimidazolinone (also described as an N-acylurea). nih.goviris-biotech.de This Nbz group is stable to the acidic conditions used for cleavage from the resin (e.g., with trifluoroacetic acid) and subsequent purification. nih.govcore.ac.uk The purified peptide-Nbz conjugate is a versatile precursor that can be readily converted to a thioester or used directly in some ligation reactions. nih.govsci-hub.se To prevent side reactions from over-acylation on the Dbz linker, especially with glycine-rich sequences, a reversible allyloxycarbonyl (Alloc) protecting group can be used on the second Dbz amine during synthesis. nih.gov
Microwave-assisted SPPS is a technique used to accelerate the synthesis process. nih.govnih.gov The Dbz linker system has been successfully adapted for these rapid protocols. nih.govcore.ac.uk Specifically, a Di-Fmoc-3,4-diaminobenzoic acid linker was utilized in a microwave-assisted Fmoc-SPPS protocol to efficiently synthesize naturally occurring cyclic peptides, including kalata B1 and SFTI-1. nih.govnih.govresearchgate.net The use of microwave energy significantly sped up the synthesis, while the Dbz linker enabled the crucial in-situ formation of the C-terminal thioester required for the final head-to-tail cyclization via native chemical ligation. nih.govnih.gov
To further optimize for microwave conditions and suppress potential side-products, specialized derivatives such as the 4-amino-3-nitrobenzoic acid linker have been developed. iris-biotech.de In this variant, the nitro group is reduced to an amine on-resin after peptide elongation, just before the activation step to form the Nbz moiety. iris-biotech.de
Preparation of N-Acylbenzimidazolinone (Nbz) Moieties
Incorporation into Complex Peptide and Peptidomimetic Constructs
The utility of this compound extends beyond the synthesis of standard peptides to the creation of more complex molecular architectures, including those containing non-standard residues.
Recent research has demonstrated a streamlined, one-step method for preparing various 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid conjugates. acs.orgresearchgate.netnih.gov This approach involves the direct coupling of a free diaminobenzoic acid with a standard Fmoc-protected amino acid using a coupling agent like HATU. acs.org This method is highly efficient, often requiring only precipitation for purification and yielding pure products in moderate to excellent yields. acs.orgnih.gov
Crucially, this synthetic flexibility allows for the incorporation of unusual or unnatural amino acids. acs.orgresearchgate.net The method has been successfully applied to prepare derivatives of (2-naphthyl)alanine and 6-aminohexanoic acid (AHX), a popular linker used in biomedical applications. acs.org This demonstrates the potential of this approach for building a wide array of peptide derivatives and complex constructs for various applications in medicinal chemistry. acs.orgresearchgate.net
| Fmoc-Amino Acid Derivative | Yield | Purification | Application | Reference |
| Fmoc-(2-naphthyl)alanine-Dbz | 50% | Precipitation | Unusual Amino Acid Derivative Synthesis | acs.orgresearchgate.net |
| N-Fmoc-6-aminohexanoic acid-Dbz | 65% | Precipitation | Unusual Amino Acid Derivative Synthesis | acs.orgresearchgate.net |
| Fmoc-Proline-Dbz | Moderate (used crude) | Precipitation (crude mixture) | SPPS of a pentapeptide | acs.orgnih.gov |
| Fmoc-Alanine-Dbz | 78% | Reprecipitation | Preloaded Dbz-resin synthesis | acs.org |
| Fmoc-Lysine(Fmoc)-Dbz | 82% | Reprecipitation | Preloaded Dbz-resin synthesis | acs.org |
Strategies for Macrocyclization in Peptide Chemistry
The synthesis of cyclic peptides is a significant area of research, as macrocyclization can confer enhanced stability, receptor-binding affinity, and favorable pharmacokinetic properties compared to linear counterparts. One key strategy for achieving peptide macrocyclization is through intramolecular Native Chemical Ligation (NCL). A notable approach within this framework involves the use of this compound (Fmoc-Dbz) as a critical linker in Fmoc-based solid-phase peptide synthesis (SPPS). uq.edu.au
This method facilitates the preparation of peptide α-thioester precursors, which are essential for intramolecular ligation. The process begins with the assembly of the linear peptide on a resin functionalized with Fmoc-Dbz. uq.edu.au Following the completion of the peptide chain synthesis, the o-aminoanilide group of the Dbz linker undergoes a chemical transformation. It is first acylated, typically with p-nitrophenyl chloroformate, and then treated with a base like N,N-diisopropylethylamine (DIPEA) to induce ring closure, forming an N-acyl-benzimidazolinone (Nbz) moiety at the C-terminus of the peptide. uq.edu.au
The resulting peptide-Nbz is then cleaved from the solid support using trifluoroacetic acid (TFA). This liberated peptide-Nbz serves as a stable, isolable precursor. The crucial step towards cyclization is the conversion of the Nbz group into a highly reactive peptide α-thioester. This is achieved through thiolysis, a reaction with an appropriate thiol, such as 4-mercaptophenylacetic acid (MPAA). uq.edu.aunih.gov The generated C-terminal thioester then reacts with an N-terminal cysteine residue on the same peptide chain, leading to the formation of a native amide bond and the desired macrocyclic peptide. uq.edu.au This strategy provides an efficient route to cyclic peptides, including complex structures like cyclotides, which are characterized by their head-to-tail cyclic backbone. uq.edu.au
Table 1: Key Steps in Fmoc-Dbz Mediated Peptide Macrocyclization
| Step | Description | Key Reagents | Product |
| 1. Peptide Assembly | Standard Fmoc-SPPS is used to build the linear peptide chain on a resin functionalized with this compound. | Fmoc-amino acids, Coupling reagents (e.g., HBTU/HOBt), Piperidine | Resin-bound linear peptide |
| 2. Nbz Formation | The o-aminoanilide linker is converted to an N-acyl-benzimidazolinone (Nbz) group. uq.edu.au | p-Nitrophenyl chloroformate, N,N-diisopropylethylamine (DIPEA) uq.edu.au | Resin-bound Peptide-Nbz uq.edu.au |
| 3. Cleavage | The peptide-Nbz is cleaved from the resin support. uq.edu.auiris-biotech.de | Trifluoroacetic acid (TFA) uq.edu.auiris-biotech.de | Free Peptide-Nbz uq.edu.au |
| 4. Thioester Formation | The Peptide-Nbz is converted to a reactive peptide α-thioester via thiolysis. uq.edu.aunih.gov | Aryl thiol (e.g., 4-mercaptophenylacetic acid) uq.edu.aunih.gov | Peptide α-thioester |
| 5. Cyclization | Intramolecular Native Chemical Ligation occurs between the C-terminal thioester and an N-terminal cysteine. uq.edu.au | Spontaneous reaction | Macrocyclic peptide |
Contribution to Native Chemical Ligation (NCL) Strategies
Native Chemical Ligation (NCL) is a cornerstone technology in protein chemistry, enabling the synthesis of large proteins by joining smaller, unprotected peptide fragments. The success of NCL hinges on the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The development of efficient methods to generate these peptide thioesters, particularly within the widely used Fmoc-SPPS framework, has been a critical area of research. nih.govrsc.org
This compound (Fmoc-Dbz-OH) has emerged as a highly valuable tool in this context, serving as a novel linker for the effective synthesis of peptide thioester precursors. iris-biotech.delookchem.com The "N-acylurea" or "Dbz-linker" approach provides a robust solution compatible with Fmoc chemistry, which traditionally posed challenges for thioester stability due to the basic conditions required for Fmoc group removal. nih.govrsc.orgaltabioscience.com
In this strategy, a peptide is synthesized on a resin support via the Dbz linker. nih.gov After chain assembly, the Dbz moiety is activated to form an N-acyl-benzimidazolinone (Nbz). uq.edu.aursc.org This peptide-Nbz precursor is stable to the final TFA cleavage from the resin. iris-biotech.de In the solution phase, the Nbz group can be efficiently converted into a C-terminal thioester by reacting with a thiol, such as 4-mercaptophenylacetic acid (MPAA) or thiophenol. nih.gov This generated thioester is then ready for ligation with a cysteine-containing peptide segment. nih.gov
This method offers several advantages. It allows the synthesis of peptide thioester precursors using the more common and automated Fmoc-SPPS, avoiding the need for harsher chemicals like hydrofluoric acid (HF) associated with Boc-SPPS. nih.gov Furthermore, the peptide-o-aminoanilides, derived from the Dbz linker, can be considered "crypto-thioesters" that can be activated for ligation when needed, providing flexibility in convergent protein synthesis strategies. lookchem.com Research has demonstrated the successful application of this N-acylurea activation strategy in the synthesis of protein domains, such as the type 1 repeat from human thrombospondin-1. nih.gov
Table 2: Research Findings on this compound in NCL
| Finding | Description | Application Example | Reference |
| N-acylurea (Nbz) Activation | The use of this compound allows for the creation of peptide N-acyl-benzimidazolinone (Nbz) precursors via Fmoc-SPPS. uq.edu.aunih.gov | Synthesis of a protein domain from human thrombospondin-1. nih.gov | uq.edu.aunih.gov |
| Crypto-Thioesters | Peptide o-aminoanilides, synthesized using the Dbz linker, can function as stable thioester surrogates that are activated post-synthesis. lookchem.com | Convergent synthesis of histone H2B from five peptide segments. lookchem.com | lookchem.com |
| Compatibility with Fmoc-SPPS | The Dbz linker strategy overcomes the instability of thioesters to the basic conditions of Fmoc deprotection, enabling wider use of Fmoc chemistry for NCL. nih.govrsc.org | Total chemical synthesis of proteins. rsc.org | nih.govrsc.org |
| Boc-Protection of ortho-amine | To prevent side reactions like benzimidazolinone formation during synthesis, a Boc-protected version of the Dbz linker, Fmoc-Dbz(o-Boc)-OH, can be used. lookchem.comiris-biotech.de | Clean synthesis of peptide o-aminoanilides for protein synthesis. lookchem.com | lookchem.comiris-biotech.de |
Derivatization and Functionalization Strategies of 3 Fmoc 4 Diaminobenzoic Acid for Enhanced Molecular Functionality
Chemical Modifications at Carboxyl and Amino Functionalities
The unique arrangement of functional groups on 3-Fmoc-4-diaminobenzoic acid allows for a variety of chemical modifications. The carboxylic acid can be activated for amide bond formation, while the two amino groups, one protected by Fmoc and the other free, offer differential reactivity.
A common strategy involves the selective acylation of the 3-amino group, which is protected by the base-labile Fmoc group. chemimpex.com This protection allows for peptide chain elongation in solid-phase peptide synthesis (SPPS). chemimpex.com The 4-amino group, being less reactive, can be modified under specific conditions or can be protected with other orthogonal protecting groups to prevent side reactions. iris-biotech.de For instance, methylation of the 4-amino group has been shown to suppress the formation of side products during peptide synthesis. iris-biotech.de
The carboxylic acid is typically activated using standard peptide coupling reagents like HBTU and HATU to form amide bonds with amino acids or other amine-containing molecules. nih.govacs.org This functionality is crucial for its use as a linker molecule, attaching peptides to resins or other molecular scaffolds. nih.gov
A one-step synthesis method has been developed for preparing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids, where an Fmoc-protected amino acid is directly coupled to the 3-amino group of 3,4-diaminobenzoic acid. acs.orgresearchgate.netnih.gov This method has been shown to be efficient for a variety of amino acids, including unnatural ones like (2-naphthyl)alanine and 6-aminohexanoic acid, with yields ranging from 40-94%. acs.orgresearchgate.netnih.gov
| Modification Site | Reagent/Strategy | Purpose | Reference |
| 3-Amino Group | Fmoc protection | Enables use in Fmoc-SPPS | chemimpex.com |
| 4-Amino Group | Methylation | Suppresses side-product formation | iris-biotech.de |
| 4-Amino Group | Boc protection | Prevents benzimidazolinone formation | iris-biotech.deresearchgate.net |
| 4-Amino Group | Alloc protection | Used in microwave-assisted synthesis | nih.gov |
| Carboxylic Acid | HBTU/HATU activation | Amide bond formation | nih.govacs.org |
| Carboxylic Acid | Conversion to Benzotriazole (B28993) | C-terminal functionalization | rsc.org |
Strategic Design of this compound Scaffolds for Molecular Recognition
The rigid, aromatic core of this compound makes it an excellent scaffold for presenting peptides and other functionalities for molecular recognition. By grafting peptide epitopes onto this scaffold, their stability and presentation can be improved.
One application is in the development of diagnostic tools. For example, peptide scaffolds based on this compound have been used to present epitopes from the SARS-CoV-2 virus spike protein for antibody detection. These scaffolded peptides showed enhanced stability in human serum compared to their linear counterparts.
The derivatization of the 4-amino group is critical in designing these scaffolds. Protection with groups like Boc can prevent undesirable side reactions, such as the formation of benzimidazolinone, which can occur with other protecting groups. iris-biotech.deresearchgate.net The choice of protecting group can influence the final structure and purity of the synthesized peptide. iris-biotech.de
Research has also explored the use of 3,5-diaminobenzoic acid-based scaffolds for creating self-assembling ion channels. ismsc2023.org While a different isomer, this highlights the potential of diaminobenzoic acid scaffolds in constructing functional molecular systems for ion transport. ismsc2023.org
Synthesis of Multi-Functionalized Derivatives for Bioconjugation Research
This compound is instrumental in synthesizing multi-functionalized derivatives for bioconjugation, which involves attaching biomolecules to other molecules or surfaces. chemimpex.com This is crucial for applications like drug delivery and diagnostics. chemimpex.com
The compound serves as a linker to generate peptide thioesters, which are key intermediates in native chemical ligation (NCL). iris-biotech.denih.gov NCL is a powerful technique for synthesizing large proteins by joining smaller peptide fragments. iris-biotech.de The this compound linker, often referred to as the Dawson linker, facilitates the creation of a C-terminal thioester surrogate that is compatible with Fmoc-based SPPS. iris-biotech.de
The process involves several steps. After peptide chain assembly on the resin-bound linker, the 4-amino group is activated, leading to the formation of an N-acyl-benzimidazolinone. iris-biotech.de This intermediate can then be cleaved from the resin and converted to a peptide thioester by reacting with a thiol. iris-biotech.de
Furthermore, a method has been developed for the on-resin C-terminal functionalization of peptides using a benzotriazole linker derived from 3,4-diaminobenzoic acid. rsc.org This allows for the efficient displacement of the benzotriazole by various nucleophiles, including amines, thiols, and even large dendrimers, to create a diverse range of C-terminally modified peptides with yields between 66% and 82%. rsc.org This strategy was successfully applied to the synthesis of an elastin (B1584352) sequence and analogues of SFTI-1, a potent trypsin inhibitor. rsc.org
| Derivative/Application | Key Reagents/Intermediates | Purpose/Outcome | Reference |
| Peptide Thioester Synthesis | Dawson Linker, N-acyl-benzimidazolinone | Enables Native Chemical Ligation (NCL) | iris-biotech.denih.gov |
| C-terminal Functionalization | Benzotriazole linker, Isoamyl nitrite | Synthesis of diverse C-terminally modified peptides | rsc.org |
| Bioconjugation | Click Chemistry (Azido derivatives) | Selective functionalization of biomolecules | metu.edu.tr |
Role of 3 Fmoc 4 Diaminobenzoic Acid in Supramolecular Chemistry and Materials Science
Design and Synthesis of Supramolecular Assemblies
The structure of 3-Fmoc-4-diaminobenzoic acid is particularly well-suited for the bottom-up construction of intricate supramolecular systems. The presence of the temporary Fmoc protecting group, combined with the reactive amine and carboxylic acid functionalities, allows for a programmed and sequential approach to synthesis, which is fundamental to creating large, well-defined assemblies.
Self-Assembly Processes and Hierarchical Structures
The strategic placement of functional groups on the this compound scaffold facilitates the creation of molecules pre-programmed for self-assembly. The Fmoc group itself, known for its propensity to form π-π stacking interactions, can drive the initial association of building blocks. Following its removal, the revealed amino group can participate in hydrogen bonding and amide bond formation, leading to the construction of higher-order structures.
This building block is instrumental in solid-phase peptide synthesis (SPPS) for the creation of complex peptide architectures that exhibit hierarchical self-assembly. smolecule.com For instance, it is used as a linker to synthesize cyclic peptides. researchgate.net In this process, a linear peptide is assembled on a solid support via the diaminobenzoic acid (Dbz) moiety. Upon cleavage from the support, the engineered peptide can cyclize head-to-tail, a process driven by the formation of a stable amide bond from a C-terminal thioester intermediate and an N-terminal cysteine. researchgate.net This results in a well-defined cyclic structure, which can then self-assemble into more complex arrangements like nanotubes or fibrils, depending on the peptide sequence.
Furthermore, the diaminobenzoic acid core can serve as a branching point for the synthesis of peptide dendrimers. theses.fr By sequentially adding amino acid layers to the two amino groups of the Dbz core, chemists can construct highly branched, tree-like macromolecules with a precise, layered architecture. These dendritic structures are a prime example of hierarchical self-assembly, where the initial covalent synthesis dictates the final, complex three-dimensional form.
Host-Guest Chemistry and Molecular Scaffolds
This compound and its derivatives are fundamental in the design of sophisticated molecular scaffolds. smolecule.com A molecular scaffold is a core structure upon which functional units can be precisely arranged. The diaminobenzoic acid framework provides a rigid and predictable platform for this purpose. In bioconjugation, for example, this scaffold allows for the controlled attachment of biomolecules to other molecules or surfaces, which is critical for developing advanced drug delivery systems and diagnostic tools. chemimpex.com
While not a traditional "host" in the sense of a cyclodextrin (B1172386) or crown ether, the structures built from this compound can certainly perform host-like functions. The peptide dendrimers synthesized using the diaminobenzoic acid core can possess internal cavities capable of encapsulating guest molecules. theses.fr The properties of these cavities can be tuned by carefully selecting the amino acids used in the dendritic layers, thereby creating specific binding pockets for targeted guests. This approach is being explored for applications in catalysis and targeted drug delivery. The ability to create complex, three-dimensional structures from this simple starting block underscores its importance as a foundational molecular scaffold.
Integration into Advanced Materials and Polymer Chemistry
The utility of this compound extends beyond discrete molecular assemblies into the realm of advanced materials and polymer chemistry. Its ability to be incorporated into larger polymeric structures allows for the creation of materials with novel and enhanced properties.
Development of Functional Polymeric Networks
A significant application of this compound is in the preparation of functional polymeric networks, particularly polymer-peptide conjugates. nih.gov In this context, the diaminobenzoate (Dbz) moiety is first anchored to a solid polymer resin. nih.gov This "preloaded" resin then serves as the starting point for solid-phase peptide synthesis. The peptide is elongated from one of the amino groups of the Dbz linker. nih.gov
This methodology effectively tethers a peptide with a specific sequence and function to a polymer backbone. The resulting polymer-peptide conjugate combines the properties of both components: the structural integrity, solubility, or thermal stability of the polymer, and the biological activity or specific recognition capabilities of the peptide. Such materials are being investigated for use in affinity chromatography, as biomaterials that can elicit specific cellular responses, and as catalysts where the polymer support allows for easy recovery and reuse.
| Synthesis Application | Role of this compound | Resulting Structure/Material | Key Research Finding |
| Peptide Thioester Synthesis | Serves as a "safety-catch" linker on a solid support. iris-biotech.describd.com | C-terminal peptide thioesters. iris-biotech.de | Enables efficient synthesis of thioesters crucial for Native Chemical Ligation (NCL). iris-biotech.de |
| Cyclic Peptide Synthesis | Acts as a linker to facilitate head-to-tail cyclization. researchgate.net | Cyclic peptides. researchgate.net | The Dbz group is converted to an activatable N-acyl-benzimidazolinone (Nbz) moiety for cyclization. researchgate.net |
| Polymer-Peptide Conjugates | Used to prepare preloaded diaminobenzoate resin for SPPS. nih.gov | Peptides covalently linked to a polymer matrix. nih.gov | Provides a robust method for functionalizing polymers with bioactive peptides. nih.gov |
Contribution to Smart Materials Design
Smart materials are materials that respond to external stimuli, such as changes in pH, temperature, or light. While direct and extensive research on this compound in smart materials is still an emerging area, its role in creating stimuli-responsive peptide structures provides a clear pathway to such applications. For instance, peptides containing pH-sensitive amino acids can be cyclized using the Dbz linker. The resulting cyclic peptide's conformation, and therefore its function, could be controlled by altering the pH of the environment.
The self-assembly of Fmoc-amino acid derivatives is known to be highly sensitive to environmental triggers. acs.org By integrating the this compound unit into peptide sequences, it is possible to design hydrogels that assemble or disassemble in response to specific stimuli. acs.org For example, a hydrogel might be formed through the self-assembly of peptides synthesized using the Dbz linker. If the peptide sequence is designed to change its conformation or solubility in response to temperature, the hydrogel could exhibit thermoresponsive gel-sol transitions. This capability is highly sought after for applications in injectable drug delivery systems and tissue engineering scaffolds. A related compound, Fmoc-4-amino-3,3-dimethyl-butyric acid, has been noted for its contribution to creating smart materials with tailored properties.
Advanced Analytical and Spectroscopic Methodologies for Investigating 3 Fmoc 4 Diaminobenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-Fmoc-4-diaminobenzoic acid and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.
In the ¹H NMR spectrum of this compound derivatives, specific chemical shifts are indicative of the various protons present. For instance, the aromatic protons of the diaminobenzoic acid ring typically appear in the range of δ 6.5–7.5 ppm. Protons associated with the Fmoc protecting group exhibit characteristic signals, including those for the fluorenyl group, which are typically observed between δ 7.3 and 7.9 ppm. nih.gov The amine protons can be found between δ 4.8 and 5.2 ppm.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. A recent study on a series of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids reported characteristic chemical shifts for the carbonyl carbons, the aromatic carbons, and the carbons of the Fmoc group, confirming the successful coupling of the amino acid to the diaminobenzoic acid moiety. nih.govacs.org For example, in Fmoc-Ala-Dbz-OH, the carbonyl carbons were observed at δ 171.9 and 167.3 ppm, while the carbons of the Fmoc group and the diaminobenzoic acid ring were found in their expected regions. nih.gov
Temperature-dependent ¹H NMR studies have also been employed to investigate the presence of rotamers, which are isomers that differ by rotation about a single bond. acs.orgresearchgate.net In the case of proline derivatives, the presence of a pair of signals that coalesce at higher temperatures can confirm the existence of rotamers. acs.orgresearchgate.net Furthermore, NMR can be used to identify constitutional isomers, where atoms are connected in a different order. acs.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for selected 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acid Derivatives nih.govacs.org
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Fmoc-Ala-Dbz-OH | 9.24 (s, 1H), 7.89 (d, 2H), 7.76–7.69 (m, 4H), 7.53 (dd, 1H), 7.42 (t, 2H), 7.33 (t, 1H), 6.71 (d, 1H), 5.62 (s, 2H), 4.32–4.18 (m, 4H), 1.33 (d, 3H) | 171.9, 167.3, 156.0, 147.2, 143.9, 143.8, 140.7, 128.3, 128.0, 127.7, 127.1, 125.3, 121.4, 120.1, 117.4, 114.2, 65.7, 50.6, 46.7, 17.9 |
| Fmoc-Val-Dbz-OH | Not explicitly detailed in the provided text. | 170.8, 167.3, 156.5, 147.0, 143.9, 143.8, 140.7, 128.3, 127.7, 127.1, 125.4, 121.5, 120.1, 117.5, 114.3, 65.8, 61.0, 46.7, 29.9, 19.3, 18.8 |
| Fmoc-Leu-Dbz-OH | Not explicitly detailed in the provided text. | 171.7, 167.2, 156.2, 147.2, 143.9, 143.7, 140.7, 128.3, 128.0, 127.7, 127.1, 125.3, 121.5, 120.1, 117.4, 114.2, 65.7, 53.5, 46.7, 24.3, 23.0, 21.7 |
Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and its derivatives, thereby confirming their identity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecules, often observed as protonated species [M+H]⁺ or sodium adducts [M+Na]⁺. nih.govacs.org
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound with a high degree of confidence. For instance, the calculated mass for the protonated molecule of Fmoc-Ala-Dbz-OH ([C₂₅H₂₄N₃O₅]⁺) is 446.1716, and the experimentally found mass was 446.1712, confirming its elemental formula. nih.gov
MS is also invaluable for monitoring the progress of chemical reactions. By analyzing aliquots of a reaction mixture over time, researchers can track the consumption of reactants and the formation of products and byproducts. This was demonstrated in a study where MS was used to identify an unanticipated ester side product formed during the synthesis of a 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid derivative. acs.org
Table 2: High-Resolution Mass Spectrometry Data for selected 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acid Derivatives nih.govacs.org
| Compound | Ion | Calculated Mass (m/z) | Found Mass (m/z) |
| Fmoc-Ala-Dbz-OH | [M+H]⁺ | 446.1716 | 446.1712 |
| Fmoc-Val-Dbz-OH | [M+H]⁺ | 474.2029 | 474.2024 |
| Fmoc-Leu-Dbz-OH | [M+H]⁺ | 488.2185 | 488.2181 |
| Fmoc-Asp(OtBu)-OH | [M+Na]⁺ | 568.2060 | 568.2057 |
Chromatographic Separations (HPLC) for Purity Assessment and Isolation of Analogues
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and its derivatives. chemimpex.com Reversed-phase HPLC, typically using a C18 column, is commonly employed. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase, which usually consists of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as trifluoroacetic acid (TFA). rsc.org
Detection is most commonly performed using a UV detector, as the Fmoc group and the aromatic ring of the diaminobenzoic acid are strong chromophores. researchgate.net A purity level of ≥98% is often required for applications in peptide synthesis.
Beyond purity analysis, preparative HPLC is a crucial technique for the isolation and purification of this compound analogues. rsc.org This is particularly important when a synthesis yields a mixture of products or when side products are formed. For example, in the synthesis of a histidine derivative of this compound, chromatographic separation was necessary to obtain the pure product. acs.orgresearchgate.net The use of preparative HPLC allows for the collection of fractions containing the desired compound, which can then be lyophilized to obtain the purified product. rsc.org
Spectroscopic Techniques (UV-Vis, Fluorescence, CD) for Probing Molecular Interactions and Assembly
While NMR and MS provide detailed structural information, other spectroscopic techniques are employed to investigate the electronic properties and higher-order structures of this compound and its derivatives.
UV-Visible (UV-Vis) Spectroscopy is routinely used, often in conjunction with HPLC, for detection and quantification. The aromatic nature of both the fluorenyl moiety of the Fmoc group and the diaminobenzoic acid core results in strong UV absorbance, typically monitored around 220 nm. researchgate.net
Fluorescence Spectroscopy can be a valuable tool, as the fluorenyl group of the Fmoc protecting group is fluorescent. This property can be exploited to develop sensitive detection methods or to probe the local environment of the molecule. Changes in the fluorescence intensity or wavelength of maximum emission can provide information about binding events or conformational changes.
While specific research findings on the use of fluorescence and CD spectroscopy for the direct investigation of this compound are not extensively detailed in the provided search results, these techniques are standard tools in peptide and protein chemistry and would be applicable to studies involving this compound and its derivatives.
Computational Chemistry and Theoretical Investigations of 3 Fmoc 4 Diaminobenzoic Acid
Molecular Modeling and Dynamics Simulations
While specific molecular dynamics (MD) simulations focused exclusively on isolated 3-Fmoc-4-diaminobenzoic acid are not extensively documented in the literature, the application of this technique to related and more complex systems underscores its importance. MD simulations are instrumental in understanding the conformational flexibility, interaction with solvents, and the dynamic behavior of molecules over time.
The Fmoc group itself, being a large, relatively rigid aromatic moiety, significantly influences the conformational landscape of the parent molecule. Molecular modeling can predict the preferred orientations of the Fmoc group relative to the diaminobenzoic acid ring system, which in turn dictates how the molecule presents its reactive functional groups (the free amine and carboxylic acid) for further reactions, such as in solid-phase peptide synthesis (SPPS). researchgate.net Understanding these conformational preferences is crucial for predicting how this compound behaves as a building block when incorporated into a growing peptide chain.
Quantum Chemical Calculations of Reactivity and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental information about the electronic structure, reactivity, and spectroscopic properties of a molecule. Although comprehensive DFT studies on this compound are not widely published, extensive research on its core structure, 3,4-diaminobenzoic acid (DABA or 3,4-DBA), offers significant predictive power.
Experimental and computational studies on 3,4-DBA have confirmed that its fluorescence properties are governed by molecular states. rsc.org DFT calculations have shown that the position of the carboxylic acid group relative to the two amino groups significantly affects intramolecular charge transfer (ICT), which in turn influences the emission spectra. rsc.org This inherent electronic activity is a key feature of the DABA core. The addition of the electron-withdrawing Fmoc protecting group to one of the amines is expected to substantially modulate this electronic environment, likely altering its photophysical properties and the reactivity of the remaining functional groups.
| Computational Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C7H8N2O2 | Defines the elemental composition of the core structure. |
| Molecular Weight | 152.153 g/mol | Mass of one mole of the core compound. researchgate.net |
| LogP | 0.13 | Indicates the lipophilicity/hydrophilicity of the core. researchgate.net |
| Intramolecular Charge Transfer (ICT) | Affected by -COOH position | Governs the photoluminescence and electronic properties of the core. rsc.org |
Prediction of Molecular Interactions and Self-Assembly Behavior
The structure of this compound, featuring a rigid aromatic core, a bulky aromatic Fmoc group, and functional groups capable of hydrogen bonding (-COOH, -NH-, -NH2), strongly suggests a propensity for self-assembly into ordered supramolecular structures.
Studies on the self-assembly of other Fmoc-protected aromatic amino acids have shown that π–π stacking and hydrogen bonding are the primary non-covalent interactions driving the formation of nanostructures. acs.org The fluorenyl groups of the Fmoc moiety readily engage in π–π stacking, while the amino acid portions form intermolecular hydrogen bonds. This interplay can lead to the formation of architectures like nanofibers. acs.org It has been demonstrated that co-assembly of different Fmoc-amino acids can even alter the resulting morphology, causing a structural transformation from nanofibers to nanoparticles by inhibiting fiber elongation. acs.org
Similarly, research on scaffolds based on diaminobenzoic acid derivatives shows a tendency to form aggregate structures such as spherical micelles in solution. bham.ac.uk Given these precedents, this compound is predicted to exhibit rich self-assembly behavior. The key driving forces would be:
π–π Stacking: Occurring between the fluorenyl groups of the Fmoc moiety and potentially the diaminobenzoyl rings.
Hydrogen Bonding: Arising from the carboxylic acid, the secondary amide of the Fmoc-carbamate, and the free primary amine.
Hydrophobic Interactions: Driven by the large nonpolar aromatic surfaces.
These interactions could lead to the formation of various well-defined nanostructures, such as nanoparticles, fibers, or gels, depending on factors like solvent and concentration. This capacity for self-assembly makes it a candidate for applications in biomaterials and drug delivery systems. chemimpex.com
Future Research Directions and Emerging Applications of 3 Fmoc 4 Diaminobenzoic Acid
Development of Novel Synthetic Methodologies and Sustainable Production
The synthesis of Fmoc-Dbz-OH and its derivatives has evolved to improve efficiency, yield, and accessibility. Early methods for preparing diaminobenzoic acid (Dbz) resins for SPPS included stepwise and reduced approaches, which often presented challenges such as difficulty in monitoring reaction progress and lower yields. acs.org
Recent advancements have focused on more direct and efficient synthetic routes. A "preloaded" method, where an Fmoc-amino acid-Dbz-OH unit is prepared first and then incorporated into the resin, offers higher yields but requires the individual synthesis of each amino acid derivative, which can be inefficient. acs.org A significant breakthrough is the development of a one-step synthesis for 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids. acs.org This method involves the direct coupling of a free diaminobenzoic acid with an Fmoc-amino acid, yielding pure products in good to excellent yields (40-94%) often requiring only precipitation for purification, thereby avoiding complex chromatography. acs.org
Future research will likely focus on optimizing these one-step methodologies and exploring more sustainable practices. The push towards "green chemistry" may encourage the use of greener solvents and reagents in the production of Fmoc-Dbz-OH and its derivatives. iris-biotech.de The development of methods that minimize protective group manipulations and purification steps will be crucial for both economic and environmental sustainability, making these valuable reagents more accessible for large-scale peptide production.
| Method | Description | Advantages | Challenges | Reference |
| Stepwise Method | 3-Fmoc-Dbz-OH is first introduced onto the resin, followed by Fmoc deprotection and coupling of the next amino acid. | Conceptually straightforward. | Difficult to monitor reaction progress due to the insensitivity of the Kaiser test to the aniline (B41778) group. | acs.org |
| Reduced Method | 3-amino-4-nitrobenzoic acid is first incorporated into the resin, followed by reduction of the nitro group to an amine. | Avoids direct handling of the di-functional Dbz linker initially. | Yields can be lower than newer methods. | acs.org |
| Preloaded Method | Fmoc-amino acid-Dbz-OH is prepared individually and then incorporated into the resin. | Provides higher yields than the reduced method. | Requires synthesis of various individual Fmoc-amino acid-Dbz-OH analogues; can require chromatographic purification. | acs.org |
| One-Step Method | Direct coupling of free diaminobenzoic acid and Fmoc-amino acids. | Excellent to moderate yields (40-94%); purification often only requires precipitation; avoids chromatography for most amino acids. | Proline derivatives may result in a mixture; histidine derivatives still require chromatography. | acs.org |
Exploration of Untapped Chemical Reactivities and Applications
The primary and well-established reactivity of 3-Fmoc-4-diaminobenzoic acid is its role as a precursor to a latent thioester. rsc.org Following peptide chain assembly, the Dbz moiety is converted into an N-acyl-benzimidazolinone (NBZ), an excellent leaving group. rsc.orguq.edu.au This NBZ group can then undergo thiolysis to generate the peptide thioester required for NCL or be used directly in ligation reactions. iris-biotech.dersc.org
While this pathway is well-utilized, the unique arrangement of functional groups on the Dbz core presents opportunities for untapped applications. The diaminobenzoic acid core is a versatile scaffold that could serve as a starting material for novel compounds in medicinal chemistry and materials science. smolecule.com
Emerging applications beyond its use as a linker include:
Drug Development: The compound and its derivatives are being explored for their potential biological activity and as key components in the design of targeted therapies, particularly in oncology. smolecule.comchemimpex.com
Bioconjugation: It is used to attach biomolecules to other molecules or surfaces, which can enhance the functionality of diagnostic tools or the targeting capabilities of drug delivery systems. smolecule.comchemimpex.com
Unnatural Amino Acid Scaffolding: The presence of two distinct amine groups suggests it can function as a building block for incorporating non-natural structures into peptides, potentially altering their properties for specific therapeutic or research purposes. smolecule.com
Future work will likely delve into modifying the Dbz core to fine-tune its reactivity or to introduce new functionalities, expanding its utility in creating complex biomolecules and functional materials.
Expansion into Interdisciplinary Research Areas (e.g., Advanced Catalysis, Bio-inspired Materials)
The utility of this compound is expanding from core peptide chemistry into broader, interdisciplinary fields.
Advanced Catalysis: By enabling the synthesis of complex peptide thioesters via Fmoc-SPPS, the compound is a key enabler of Native Chemical Ligation, a powerful catalytic method for protein synthesis. iris-biotech.dersc.org This allows for the production of large proteins, including enzymes and ubiquitinated proteins, which are themselves subjects of catalytic study. rsc.org Research into one-pot ligation-desulfurization reactions, which can be performed in the presence of non-thiol catalysts, has utilized peptides prepared with the Dbz linker, streamlining the synthesis of native proteins. researchgate.net
Bio-inspired Materials: The ability to synthesize custom peptides with high precision allows for the creation of advanced, bio-inspired materials. This compound has been applied in the synthesis of complex natural products like cyclotides—exceptionally stable, cyclic peptides with potential therapeutic applications. uq.edu.aucore.ac.uk Furthermore, its role in creating functionalized materials with properties like improved biocompatibility makes it valuable for developing next-generation medical devices. chemimpex.com The synthesis of defensins, another class of disulfide-rich proteins, has also been achieved using a Dbz linker, highlighting its utility in constructing intricate protein architectures. core.ac.uk
Future interdisciplinary research may see Fmoc-Dbz-OH used to construct peptide-based nanomaterials, self-assembling systems, and functional surfaces for a range of applications, from biosensors to regenerative medicine.
Addressing Challenges and Identifying Opportunities in the Field of Fmoc-Protected Diaminobenzoic Acids
Despite its advantages, the use of this compound is not without its challenges. These challenges, however, create fertile ground for innovation and research opportunities.
One of the most significant challenges is the potential for side reactions. The unacylated amine of the Dbz linker can be susceptible to "over-acylation," particularly during the coupling of sterically unhindered amino acids like glycine. nih.gov This can lead to branched peptide side products, complicating purification and reducing the yield of the desired linear peptide. nih.gov Another difficulty is the insensitivity of standard monitoring methods like the Kaiser test to the aniline group of the Dbz linker, making it hard to confirm reaction completion. acs.org
These challenges have spurred the development of innovative solutions:
Orthogonal Protection: To prevent over-acylation, a reversible protection strategy has been developed where the second amine of the Dbz linker is protected with an allyloxycarbonyl (Alloc) group. nih.gov This group is stable during standard Fmoc-SPPS but can be quantitatively removed at the end of the synthesis, just before the formation of the active NBZ species. This approach significantly improves the purity of synthesized peptides, especially for challenging sequences. nih.gov
Improved Synthetic Routes: The development of the one-step synthesis method for Fmoc-amino acid-Dbz-OH derivatives is a major opportunity, as it simplifies the preparation of the necessary building blocks and avoids laborious purification steps. acs.org This makes the technology more accessible and efficient.
The primary opportunity lies in leveraging these improved methods to synthesize increasingly complex and challenging protein targets. As the tools and techniques for using Fmoc-protected diaminobenzoic acids become more robust and reliable, their application in creating novel therapeutics, diagnostics, and materials will continue to grow.
| Challenge | Description | Solution / Opportunity | Reference |
| Over-acylation | The second, unreacted amine of the Dbz linker can be acylated during subsequent coupling steps, especially with small amino acids like Glycine, leading to branched side products. | Introduction of a reversible, orthogonal protecting group (e.g., Alloc) on the second amine to prevent its reactivity during peptide elongation. | nih.gov |
| Reaction Monitoring | The Kaiser test is insensitive to the aniline group of the Dbz linker, making it difficult to monitor the completion of coupling and deprotection steps. | Development of alternative analytical methods or reliance on optimized, timed reactions. The one-step synthesis of pre-formed units simplifies this by reducing the number of on-resin steps involving the linker itself. | acs.org |
| Synthesis & Purification | The preparation of various Fmoc-amino acid-Dbz-OH derivatives can be time-consuming and require chromatographic purification, hindering efficiency. | Development of a one-step synthesis that yields pure products via precipitation, avoiding chromatography for most amino acids and facilitating easier application. | acs.org |
| General SPPS Issues | Aspartimide formation, a common side reaction in Fmoc-SPPS, can occur during the synthesis of long peptides containing Aspartic acid. | Utilizing backbone protection strategies for susceptible amino acid pairs (e.g., Asp-Gly) or optimizing base exposure conditions during Fmoc deprotection. | nih.gov |
Q & A
Basic Research Questions
Q. How is 3-Fmoc-4-diaminobenzoic acid utilized in solid-phase peptide synthesis (SPPS) for thioester generation?
- Methodological Answer : In SPPS, this compound (Fmoc-DBZ) serves as a bifunctional linker. It is first coupled to resin-bound peptides via standard Fmoc chemistry. Post-synthesis, the DBZ moiety is converted to N-acyl-benzimidazolinone (NBZ) under acidic conditions, which acts as a leaving group. Subsequent thiolysis releases the peptide as a thioester, enabling native chemical ligation (NCL) for protein synthesis .
Q. What are the critical parameters for coupling this compound to resin in SPPS?
- Methodological Answer : Successful coupling requires activation with 1 eq HBTU/HOBt (0.2 M in DMF) and 1.5 eq DIEA (0.2 M in DMF). A 10-fold excess of the amino acid derivative is used, and manual coupling is recommended for the first five residues to ensure optimal loading. Post-coupling, resin washing with DMF and Fmoc deprotection with 20% 4-methylpiperidine are critical to prevent side reactions .
Q. What analytical techniques are recommended for verifying the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR in DMSO-d6) is essential to confirm aromatic proton environments and Fmoc group integrity. High-resolution mass spectrometry (HRMS) or LC-MS should validate molecular weight. For purity assessment, reverse-phase HPLC with UV detection at 260–280 nm (λmax for Fmoc) is recommended .
Advanced Research Questions
Q. How does the conversion of Fmoc-DBZ to N-acyl-benzimidazolinone (NBZ) enhance peptide ligation efficiency?
- Methodological Answer : The NBZ intermediate is a highly reactive acyl donor due to its electron-deficient benzimidazolinone ring. This facilitates nucleophilic attack by thiols (e.g., mercaptoethyl sulfonate) during thiolysis, generating peptide thioesters with >90% efficiency. Kinetic studies using UV-Vis spectroscopy (monitoring at 310 nm for NBZ formation) can optimize reaction conditions for ligation .
Q. What are common side reactions encountered during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Incomplete Fmoc Deprotection : Residual Fmoc groups block subsequent couplings. Mitigation: Extend deprotection time (2 × 15 min with 20% 4-methylpiperidine) and monitor by Kaiser test.
- Oxidation of Diamino Groups : Exposure to air can oxidize free amines. Solution: Perform reactions under nitrogen and add 0.1% ascorbic acid as an antioxidant.
- Resin Swelling Issues : Poor solvent penetration reduces coupling efficiency. Pre-swelling resin in DMF for 30 min before synthesis improves accessibility .
Q. How can researchers optimize the thioesterification step using this compound for large-scale peptide production?
- Methodological Answer : Scale-up requires:
- Solvent Optimization : Replace DMF with THF/DCM (1:1) to reduce viscosity and improve mixing.
- Catalyst Screening : Test alternative activators like PyBOP or COMU for faster NBZ formation.
- Automated Monitoring : Use inline FTIR to track NBZ formation (C=O stretch at 1720 cm).
Data from pilot studies (Table 1) suggest a 15% yield increase with PyBOP vs. HBTU under identical conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
